

Chemical structure and molecular weight of Cyanine3 NHS ester tetrafluoroborate.

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Compound of Interest

Compound Name: *Cyanine3 NHS ester
tetrafluoroborate*

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In-Depth Technical Guide: Cyanine3 NHS Ester Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) NHS ester tetrafluoroborate is a reactive fluorescent dye widely utilized in the life sciences for labeling biomolecules.[1][2] As a member of the cyanine dye family, Cy3 exhibits bright fluorescence and high photostability.[3] The N-hydroxysuccinimidyl (NHS) ester functional group enables the dye to covalently attach to primary amino groups (-NH₂) on molecules such as proteins, peptides, and amine-modified nucleic acids.[4][5] This specific conjugation chemistry is efficient and forms a stable amide bond, making it a reliable tool for a variety of applications, including immunocytochemistry, fluorescence in situ hybridization (FISH), and real-time PCR.[5] The tetrafluoroborate salt form contributes to the stability of the reactive dye.

Chemical Structure and Properties

The fundamental structure of Cyanine3 consists of two indole rings connected by a polymethine chain. The NHS ester moiety is attached via a linker to one of the indole nitrogen atoms, facilitating its reactivity towards primary amines.

Chemical Formula: $C_{34}H_{40}BF_4N_3O_4$

Molecular Weight: 641.5 g/mol [\[6\]](#)[\[7\]](#)[\[8\]](#)

The key quantitative properties of Cyanine3 are summarized in the table below, providing essential data for experimental design and data analysis.

Property	Value	Reference(s)
Molecular Formula	$C_{34}H_{40}BF_4N_3O_4$	[6] [7] [8]
Molecular Weight	641.5 g/mol	[6] [7] [8]
Excitation Maximum (λ_{ex})	~555 nm	[5] [9] [10]
Emission Maximum (λ_{em})	~570 nm	[5] [9] [10]
Molar Extinction Coeff.	$150,000 \text{ cm}^{-1}\text{M}^{-1}$	[9]
Quantum Yield (Φ)	~0.31	[9]
Appearance	Red powder	[9]
Solubility	Soluble in DMF, DMSO; Insoluble in water	[9]

Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for the covalent labeling of an antibody, such as Immunoglobulin G (IgG), with **Cyanine3 NHS ester tetrafluoroborate**. Optimization may be required for specific antibodies and applications.

1. Materials Required:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Cyanine3 NHS ester tetrafluoroborate**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

2. Preparation of Solutions:

- Antibody Solution: Prepare the antibody in an amine-free buffer like PBS. The presence of primary amines (e.g., from Tris or glycine) will compete with the labeling reaction.[\[11\]](#) Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[\[12\]](#)
- Dye Stock Solution: Immediately before use, dissolve the **Cyanine3 NHS ester tetrafluoroborate** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[4\]](#)

3. Labeling Reaction:

- The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 molar ratio is often recommended.[\[6\]](#)[\[13\]](#)
- Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[\[4\]](#)
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[4\]](#)

4. Purification of the Conjugate:

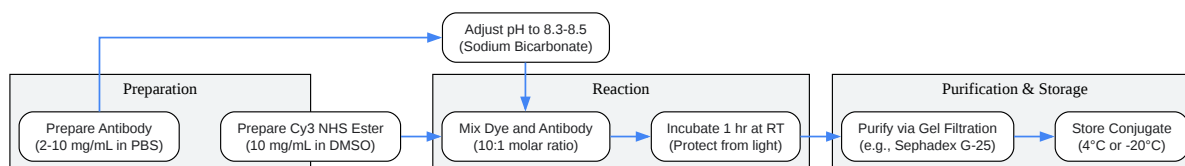
- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[\[11\]](#)
- Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[\[11\]](#)
- Elute the conjugate using PBS (pH 7.2-7.4) and collect the fractions containing the labeled antibody.[\[13\]](#)

5. Storage:

- Store the purified antibody-dye conjugate at 4°C for short-term use and at -20°C for long-term storage.[\[7\]](#) Adding a carrier protein like BSA (0.1%) can improve stability.[\[14\]](#)

Workflow for Antibody Labeling

The following diagram illustrates the key steps in the antibody labeling process.

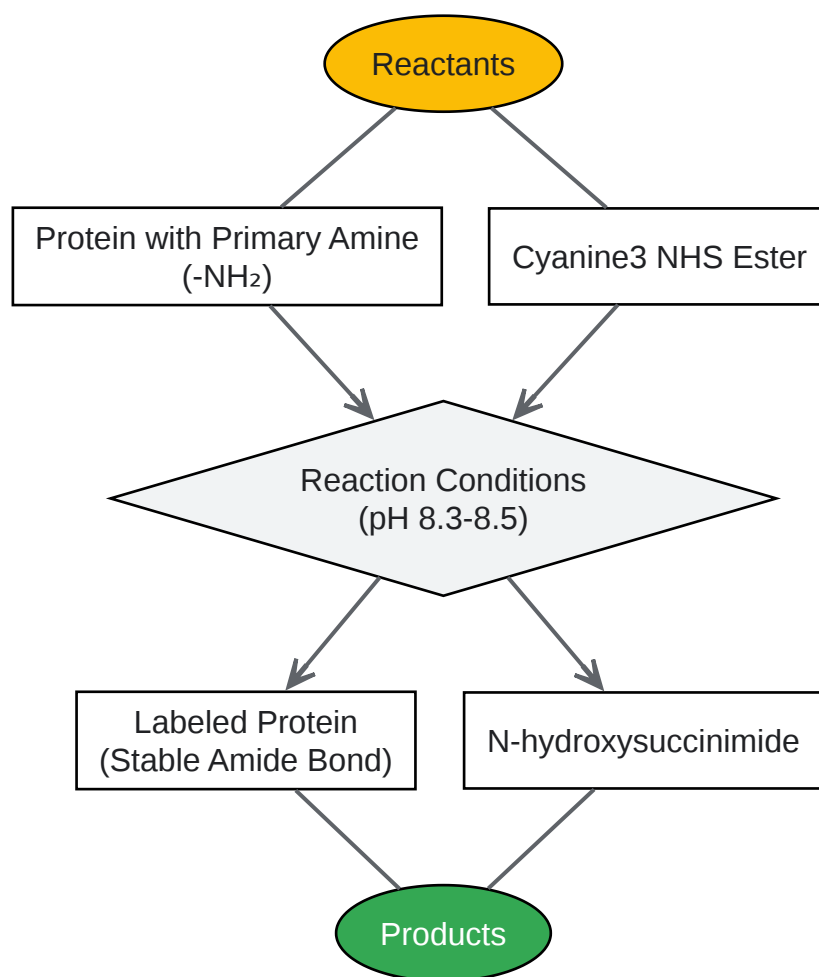


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Caption: Workflow for labeling antibodies with Cyanine3 NHS ester.

Logical Relationship of Labeling Reaction

The diagram below outlines the chemical principle of the labeling reaction.



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Caption: Amine-reactive labeling using Cyanine3 NHS ester.

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